Sesamin

Description

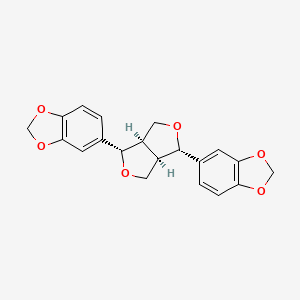

Structure

3D Structure

Properties

IUPAC Name |

5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030528 | |

| Record name | Sesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Sesamin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

607-80-7, 81602-22-4 | |

| Record name | Sesamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sesamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesamin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081602224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESAMIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY3S29JVC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SESAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7946O4P76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Sesamin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 - 124 °C | |

| Record name | (+)-Sesamin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Sesamin: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Bioactive Lignan

Sesamin, a prominent lignan isolated from sesame seeds (Sesamum indicum), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of sesamin, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the molecular mechanisms underpinning its therapeutic potential and provide detailed, field-proven experimental protocols to facilitate further investigation. Our focus is on delivering a comprehensive understanding of sesamin's antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, as well as its impact on lipid metabolism and cardiovascular health.

Antioxidant Properties and Mechanistic Insights

Sesamin is recognized for its significant antioxidant capabilities, which are attributed to its ability to scavenge free radicals and mitigate oxidative stress.[2] This activity is crucial in combating the cellular damage implicated in a wide range of chronic diseases.

Mechanism of Action: The Nrf2 Pathway and Beyond

Sesamin's antioxidant effects are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Upon activation by sesamin, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Furthermore, sesamin has been shown to directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2]

Experimental Protocols for Assessing Antioxidant Activity

This assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound.[4]

-

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]

-

Step-by-Step Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect the solution from light.[4]

-

Prepare various concentrations of sesamin in a suitable solvent (e.g., methanol or ethanol).[6]

-

In a 96-well microplate, add a specific volume of each sesamin dilution to the wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.[4]

-

Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[4]

-

Measure the absorbance at 517 nm using a microplate reader.[5]

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[7]

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.[6]

-

The ABTS assay is another common method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.[7]

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[7]

-

Step-by-Step Protocol:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.[7]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

-

Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Prepare various concentrations of sesamin and a standard antioxidant (e.g., Trolox) in a suitable solvent.[7]

-

Add a small volume of the sesamin dilutions or Trolox standards to a 96-well microplate.[7]

-

Add the diluted ABTS•+ working solution to each well.[7]

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the sample in terms of Trolox equivalents.[7]

-

Anti-Inflammatory Effects and Associated Signaling Pathways

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Sesamin has demonstrated potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[6]

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[9] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

Sesamin exerts its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[6][10] This leads to a downstream reduction in the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO).[11]

Experimental Protocols for Evaluating Anti-Inflammatory Activity

Western blotting is a key technique to investigate the effect of sesamin on the protein expression and phosphorylation status of components of the NF-κB pathway.[12]

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages or BV2 microglia) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of sesamin for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear extracts.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, and IKK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.

-

qRT-PCR is used to measure the effect of sesamin on the mRNA expression levels of NF-κB target genes.

-

Principle: This technique amplifies and quantifies specific mRNA transcripts in real-time, allowing for the determination of relative gene expression levels.

-

Step-by-Step Protocol:

-

Cell Culture and Treatment: Treat cells with an inflammatory stimulus and sesamin as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity and integrity.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]

-

qRT-PCR: Perform the qRT-PCR reaction using a real-time PCR system, specific primers for target genes (e.g., TNF-α, IL-1β, iNOS), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[3]

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the fold change in gene expression in sesamin-treated cells compared to control cells.[14]

-

Neuroprotective Potential and Underlying Mechanisms

Sesamin has emerged as a promising neuroprotective agent, with studies demonstrating its ability to mitigate neuronal damage in models of various neurodegenerative diseases.[15]

Mechanism of Action: A Multi-Targeted Approach

Sesamin's neuroprotective effects are multifaceted and involve the modulation of several key pathways:

-

Anti-inflammatory and Antioxidant Effects: As previously discussed, sesamin's ability to suppress neuroinflammation and oxidative stress is a primary mechanism of its neuroprotection.[11]

-

Anti-apoptotic Activity: Sesamin can inhibit apoptosis (programmed cell death) in neuronal cells by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[16]

-

Modulation of Signaling Pathways: Sesamin has been shown to modulate signaling pathways crucial for neuronal survival, such as the p38 and JNK pathways.[11]

-

Reduction of Amyloid-β Toxicity: In models of Alzheimer's disease, sesamin has been found to reduce the toxicity of amyloid-β peptides.[12]

Experimental Protocols for Assessing Neuroprotection

-

Principle: Inducing neurotoxicity in cultured neuronal cells (e.g., PC12 or SH-SY5Y) with a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+) allows for the evaluation of the protective effects of sesamin.[17]

-

Step-by-Step Protocol:

-

Cell Culture: Culture neuronal cells in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of sesamin for a specific duration.

-

Neurotoxin Treatment: Expose the cells to a neurotoxin to induce cell death.

-

Cell Viability Assay: Assess cell viability using the MTT assay (as described in the anticancer section).

-

Apoptosis Assays: Evaluate apoptosis using techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

-

Western Blot and qRT-PCR: Analyze the expression of proteins and genes involved in apoptosis and neuronal survival pathways.

-

-

Principle: The 6-OHDA-induced rat model is a widely used model to study Parkinson's disease and to evaluate the efficacy of potential neuroprotective agents.[18]

-

Step-by-Step Protocol:

-

Animal Model: Unilaterally inject 6-OHDA into the striatum of rats to create a lesion of the dopaminergic neurons.[19]

-

Sesamin Treatment: Administer sesamin (e.g., orally or via intraperitoneal injection) to the rats, either before or after the 6-OHDA lesioning.[19]

-

Behavioral Testing: Assess motor function using tests such as the apomorphine-induced rotation test or the cylinder test.

-

Immunohistochemistry: After sacrificing the animals, perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss and the protective effect of sesamin.

-

Biochemical Analysis: Measure levels of neurotransmitters (e.g., dopamine and its metabolites) in the striatum using HPLC. Also, assess markers of oxidative stress and inflammation in brain tissue.[18]

-

Anticancer Properties and Cell Cycle Regulation

Sesamin has demonstrated promising anticancer activity against various types of cancer cells, including breast, colon, and liver cancer.[20][21]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Sesamin's anticancer effects are largely attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.

-

Induction of Apoptosis: Sesamin can trigger the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[20] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptotic cell death.[22]

-

Cell Cycle Arrest: Sesamin can arrest the cell cycle at the G1 phase by modulating the expression of cell cycle regulatory proteins such as p53 and cyclin-dependent kinases (CDKs).[20][22]

Experimental Protocols for Evaluating Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]

-

Sesamin Treatment: Treat the cells with a range of concentrations of sesamin for 24, 48, or 72 hours.[20]

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[24]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of sesamin.

-

-

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Step-by-Step Protocol:

-

Cell Treatment: Treat cancer cells with sesamin for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.

-

Regulation of Lipid Metabolism

Sesamin has been shown to play a beneficial role in regulating lipid metabolism, which has implications for conditions such as nonalcoholic fatty liver disease (NAFLD) and hyperlipidemia.[26]

Mechanism of Action: Modulation of SREBP-1c and PPARα

-

Downregulation of SREBP-1c: Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid synthesis.[27] Sesamin has been shown to downregulate the expression and maturation of SREBP-1c, leading to a decrease in the synthesis of fatty acids in the liver.[27]

-

Upregulation of PPARα: Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that promotes the expression of genes involved in fatty acid oxidation. Sesamin can upregulate the activity of PPARα, thereby increasing the breakdown of fatty acids.[10]

Experimental Protocol: In Vivo Model of High-Fat Diet-Induced NAFLD

-

Principle: Feeding rats a high-fat diet induces hepatic steatosis and inflammation, providing a relevant model to study the effects of sesamin on NAFLD.[10]

-

Step-by-Step Protocol:

-

Animal Model: Feed Sprague-Dawley rats a high-fat diet for several weeks to induce NAFLD.[10]

-

Sesamin Administration: Administer different doses of sesamin to the rats orally for a specified period.[10]

-

Biochemical Analysis: At the end of the study, collect blood samples to measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.[10]

-

Liver Histology: Excise the livers and perform histological analysis (e.g., H&E and Oil Red O staining) to assess the degree of steatosis and inflammation.

-

Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins involved in lipid metabolism (e.g., SREBP-1c, PPARα, and their target genes) in the liver using qRT-PCR and Western blotting.

-

Cardiovascular Effects: Blood Pressure Regulation

Sesamin has been reported to have antihypertensive effects, contributing to its potential role in cardiovascular health.[18]

Mechanism of Action: Endothelial Function and Nitric Oxide Production

-

Increased eNOS Expression: Sesamin can increase the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the endothelium.[18] NO is a potent vasodilator that plays a crucial role in regulating blood pressure.

-

Reduced Endothelin-1 Production: Endothelin-1 (ET-1) is a potent vasoconstrictor. Sesamin has been shown to decrease the production of ET-1 in endothelial cells.

Experimental Protocol: In Vivo Model of Hypertension

-

Principle: Spontaneously hypertensive rats (SHR) are a widely used genetic model of essential hypertension.[26]

-

Step-by-Step Protocol:

-

Animal Model: Use male SHRs and normotensive Wistar-Kyoto (WKY) rats as controls.[28]

-

Sesamin Administration: Orally administer sesamin to the SHRs for a prolonged period (e.g., 16 weeks).[28]

-

Blood Pressure Measurement: Monitor systolic blood pressure regularly using the tail-cuff method.

-

Vasorelaxation Studies: At the end of the treatment period, isolate thoracic aortic rings and assess their vasorelaxation responses to acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator) in an organ bath setup.[28]

-

Molecular Analysis: Analyze the expression of eNOS and other relevant proteins in the aortic tissue using Western blotting and immunohistochemistry.[28]

-

Conclusion and Future Directions

Sesamin, a bioactive lignan from Sesamum indicum, exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its well-documented antioxidant, anti-inflammatory, neuroprotective, anticancer, and lipid-lowering properties are underpinned by its ability to modulate key signaling pathways, including Nrf2, NF-κB, and SREBP. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of action of sesamin and to explore its potential applications in the prevention and treatment of a wide range of human diseases. Future research should focus on clinical trials to validate the promising preclinical findings and to establish the safety and efficacy of sesamin in human populations.

References

-

Administration timing and duration-dependent effects of sesamin isomers on lipid metabolism in rats. (n.d.). PubMed. Retrieved from [Link]

-

Sesamin protects against neurotoxicity via inhibition of microglial activation under high glucose circumstances through modulating p38 and JNK signaling pathways - PMC. (n.d.). Retrieved from [Link]

-

Sesamin ameliorates hepatic steatosis and inflammation in rats on a high-fat diet via LXRα and PPARα. (n.d.). PubMed. Retrieved from [Link]

-

Effect of Sesamin on Apoptosis and Cell Cycle Arrest in Human Breast Cancer MCF-7 Cells. (n.d.). Retrieved from [Link]

-

Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin. (n.d.). Retrieved from [Link]

-

Sesamin improves endothelial dysfunction in renovascular hypertensive rats fed with a high-fat, high-sucrose diet. (n.d.). PubMed. Retrieved from [Link]

-

Antihypertensive effect of sesamin. III. Protection against development and maintenance of hypertension in stroke-prone spontaneously hypertensive rats. (n.d.). PubMed. Retrieved from [Link]

-

Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC. (n.d.). Retrieved from [Link]

-

ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved from [Link]

-

Effect of Sesamin on Apoptosis and Cell Cycle Arrest in Human Breast Cancer MCF-7 Cells. (n.d.). Retrieved from [Link]

-

Sesamin Exerts an Antioxidative Effect by Activating the Nrf2 Transcription Factor in the Glial Cells of the Central Nervous System in Drosophila Larvae - PMC. (n.d.). Retrieved from [Link]

-

Sesamin imparts neuroprotection against intrastriatal 6-hydroxydopamine toxicity by inhibition of astroglial activation, apoptosis, and oxidative stress. (n.d.). PubMed. Retrieved from [Link]

-

Sesame (Sesamum indicum L.): A Comprehensive Review of Nutritional Value, Phytochemical Composition, Health Benefits, Development of Food, and Industrial Applications - PMC. (n.d.). Retrieved from [Link]

-

Sesamin induces cell cycle arrest and apoptosis through p38/C-Jun N-terminal kinase mitogen-activated protein kinase pathways in human colorectal cancer cells. (n.d.). PubMed. Retrieved from [Link]

-

Sesamin, a sesame lignan, decreases fatty acid synthesis in rat liver accompanying the down-regulation of sterol regulatory element binding protein-1. (n.d.). PubMed. Retrieved from [Link]

-

Sesamin induces nitric oxide and decreases endothelin-1 production in HUVECs: possible implications for its antihypertensive effect. (n.d.). PubMed. Retrieved from [Link]

-

Sesamin Antioxidant Activity: Research Guide & Papers. (n.d.). PapersFlow. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway. (n.d.). PubMed. Retrieved from [Link]

-

Sesamin ameliorates arterial dysfunction in spontaneously hypertensive rats via downregulation of NADPH oxidase subunits and upregulation of eNOS expression - PMC. (n.d.). Retrieved from [Link]

-

Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia. (n.d.). Retrieved from [Link]

-

Antioxidant activity of sesamin. (n.d.). ResearchGate. Retrieved from [Link]

-

MTT (Assay protocol). (n.d.). Retrieved from [Link]

-

Sesamin mitigates inflammation and oxidative stress in endothelial cells exposed to oxidized low-density lipoprotein. (n.d.). PubMed. Retrieved from [Link]

-

DPPH Scavenging Assay Protocol. (n.d.). ACME Research Solutions. Retrieved from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

-

Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells. (n.d.). PubMed. Retrieved from [Link]

-

Sesamin and sesamolin reduce amyloid-β toxicity in a transgenic Caenorhabditis elegans. (n.d.). PubMed. Retrieved from [Link]

-

Sesamin Enhances Nrf2-Mediated Protective Defense against Oxidative Stress and Inflammation in Colitis via AKT and ERK Activation. (n.d.). PubMed. Retrieved from [Link]

-

What will be the best way to test NFkb activation via western blot? (n.d.). ResearchGate. Retrieved from [Link]

-

Bioactivity of Sesamum indicum: A review study. (n.d.). ResearchGate. Retrieved from [Link]

-

Measurement of NF-κB activation in TLR-activated macrophages - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Black sesame pigment: DPPH assay-guided purification, antioxidant/antinitrosating properties, and identification of a degradative structural marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesamin Enhances Nrf2-Mediated Protective Defense against Oxidative Stress and Inflammation in Colitis via AKT and ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Sesamin ameliorates hepatic steatosis and inflammation in rats on a high-fat diet via LXRα and PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative analysis of sesame lignans (sesamin and sesamolin) in affecting hepatic fatty acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sesamin Exerts an Antioxidative Effect by Activating the Nrf2 Transcription Factor in the Glial Cells of the Central Nervous System in Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combined effect of sesamin and soybean phospholipid on hepatic fatty acid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effect of sesame seed oil in 6-hydroxydopamine induced neurotoxicity in mice model: cellular, biochemical and neurochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sesamin imparts neuroprotection against intrastriatal 6-hydroxydopamine toxicity by inhibition of astroglial activation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of dietary fat level and sesamin on the polyunsaturated fatty acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antihypertensive effect of sesamin. IV. Inhibition of vascular superoxide production by sesamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biopioneer.com.tw [biopioneer.com.tw]

- 23. texaschildrens.org [texaschildrens.org]

- 24. atcc.org [atcc.org]

- 25. protocols.io [protocols.io]

- 26. Antihypertensive effect of sesamin. III. Protection against development and maintenance of hypertension in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. zen-bio.com [zen-bio.com]

- 28. Sesamin ameliorates arterial dysfunction in spontaneously hypertensive rats via downregulation of NADPH oxidase subunits and upregulation of eNOS expression - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Modulation by Sesamin: Mechanisms and Methodologies

[1][2][3]

Executive Summary

Sesamin, a major lignan derived from Sesamum indicum, functions as a potent pleiotropic modulator of gene expression.[1] Unlike simple antioxidants that scavenge free radicals stoichiometrically, sesamin acts as a "genomic switch," altering the transcriptional landscape of cells to favor lipid catabolism, antioxidant defense, and anti-inflammatory states. This guide dissects the molecular mechanisms by which sesamin regulates nuclear receptors (PPAR

Part 1: Lipid Homeostasis – The Metabolic Switch

Sesamin’s most well-documented therapeutic potential lies in its ability to reprogram lipid metabolism. It does not merely inhibit enzymes; it alters the transcriptional program of the hepatocyte.

The LXR /SREBP-1c Axis (Lipogenesis Suppression)

Research indicates that sesamin acts as an antagonist to Liver X Receptor alpha (LXR

-

Mechanism: Sesamin suppresses the transcriptional activity of LXR

, thereby downregulating SREBP-1c mRNA and protein levels.[1][2] -

Causality: By inhibiting SREBP-1c, sesamin reduces the expression of downstream target genes such as Fatty Acid Synthase (Fasn) and Acetyl-CoA Carboxylase (Acc).

-

AMPK Crosstalk: Sesamin stimulates AMP-activated protein kinase (AMPK), which phosphorylates SREBP-1c, preventing its proteolytic cleavage and nuclear translocation.

PPAR Activation (Oxidation Enhancement)

Concurrently, sesamin acts as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Target Genes: Activation of PPAR

leads to the upregulation of Acox1 (Acyl-CoA oxidase 1) and Cpt1a (Carnitine palmitoyltransferase 1A), driving mitochondrial and peroxisomal

Visualization: The Lipid Regulatory Network

The following diagram illustrates the dual-action mechanism of sesamin in the hepatocyte nucleus.

Figure 1: Sesamin suppresses lipogenesis via LXR

Part 2: The Inflammatory & Redox Interface

Sesamin’s protective effects extend to mitigating oxidative stress and inflammation through two opposing pathways: Nrf2 activation and NF-

Nrf2/ARE Pathway (Antioxidant Defense)

Sesamin facilitates the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).

-

Mechanism: Under basal conditions, Nrf2 is tethered in the cytoplasm by Keap1. Sesamin modifies cysteine residues on Keap1 or activates upstream kinases (ERK/p38 MAPK), causing Nrf2 release.

-

Outcome: Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

NF- B Suppression (Anti-Inflammatory)

Sesamin inhibits the NF-

-

Mechanism: It blocks the phosphorylation and degradation of I

B

Data Summary: Gene Expression Targets

| Pathway | Regulator | Effect of Sesamin | Key Target Genes | Physiological Outcome |

| Lipid | PPAR | Activation | Acox1, Cpt1a, Cyp4a | Increased Fatty Acid Oxidation |

| Lipid | SREBP-1c | Inhibition | Fasn, Acc1, Scd1 | Decreased Lipogenesis |

| Redox | Nrf2 | Activation | Hmox1 (HO-1), Nqo1 | Oxidative Stress Resistance |

| Inflammation | NF- | Inhibition | Ptgs2 (COX-2), Nos2 | Reduced Cytokine Storm |

Visualization: Signaling Crosstalk

Figure 2: Sesamin promotes cell survival by activating Nrf2-mediated antioxidant defense while simultaneously blocking the NF-

Part 3: Experimental Validation Framework

To validate sesamin’s efficacy as a transcriptional modulator in a drug development context, the Dual-Luciferase Reporter Assay is the gold standard. This assay quantifies the functional activity of a specific promoter/enhancer element in response to sesamin treatment.

Protocol: Nrf2/ARE Luciferase Reporter Assay

Objective: To quantify the transcriptional activation of the Antioxidant Response Element (ARE) by sesamin in HepG2 or HEK293T cells.

1. Reagents & Setup

-

Cell Line: HepG2 (human hepatoma) or RAW 264.7 (macrophage) for inflammation studies.

-

Plasmids:

-

Experimental: pGL4.37[luc2P/ARE/Hygro] (contains ARE driving Firefly luciferase).

-

Control: pRL-TK (Constitutive Renilla luciferase for normalization).

-

-

Compound: Sesamin (purity >98%), dissolved in DMSO. Stock 100 mM.

-

Detection: Dual-Luciferase® Reporter Assay System (Promega or equivalent).

2. Step-by-Step Workflow

-

Seeding: Plate cells in 96-well white-walled plates at

cells/well. Incubate 24h to reach 70-80% confluency. -

Transfection:

-

Prepare transfection complexes using Lipofectamine (or equivalent).

-

Ratio: 100 ng Firefly plasmid : 10 ng Renilla plasmid per well (10:1 ratio).

-

Incubate cells with complexes for 6-12 hours, then replace with fresh media.

-

-

Treatment:

-

Treat cells with Sesamin at graded concentrations: 0, 10, 25, 50, 100

M . -

Note: Maintain DMSO concentration < 0.1% in all wells to avoid vehicle toxicity.

-

Incubate for 18–24 hours .

-

-

Lysis:

-

Wash cells 2x with PBS.[4]

-

Add 20

L Passive Lysis Buffer (PLB) per well. Shake at RT for 15 min.

-

-

Measurement:

-

Analysis: Calculate Relative Light Units (RLU) =

. Normalize to vehicle control.

3. Workflow Visualization

Figure 3: Step-by-step workflow for the Dual-Luciferase Reporter Assay to validate sesamin transcriptional activity.

References

-

Ide, T., et al. (2001). Sesamin, a sesame lignan, decreases fatty acid synthesis in rat liver accompanying the down-regulation of sterol regulatory element binding protein-1. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

-

Harikumar, K. B., et al. (2010).[8] Sesamin manifests chemopreventive effects through the suppression of NF-κB-regulated cell survival, proliferation, invasion, and angiogenic gene products.[8][9] Molecular Cancer Research.

-

Hamada, N., et al. (2019). Sesamin, a naturally occurring lignan, inhibits ligand-induced lipogenesis through interaction with liver X receptor alpha (LXRα) and pregnane X receptor (PXR).[2] Evidence-Based Complementary and Alternative Medicine.[2]

-

Kaji, H., et al. (2020). Sesamin activates Nrf2/Cnc-dependent transcription in the absence of oxidative stress in Drosophila adult brains.[10][11] Antioxidants.[12][13][14]

-

Promega Corporation. (n.d.).[5] Dual-Luciferase® Reporter Assay System Technical Manual.

Sources

- 1. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXRα) and Pregnane X Receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXR α) and Pregnane X Receptor (PXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesamin attenuates allergic airway inflammation through the suppression of nuclear factor-kappa B activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sesamin Activates Nrf2/Cnc-Dependent Transcription in the Absence of Oxidative Stress in Drosophila Adult Brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Sesamin Enhances Nrf2-Mediated Protective Defense against Oxidative Stress and Inflammation in Colitis via AKT and ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro studies of Sesamin's anti-cancer effects

Title: Technical Evaluation of Sesamin: Mechanistic Architecture and In Vitro Experimental Protocols for Oncology Applications

Executive Summary This technical guide provides a rigorous framework for evaluating the anti-neoplastic properties of Sesamin, a major lignan isolated from Sesamum indicum. Unlike non-specific cytotoxic agents, Sesamin exhibits a pleiotropic mechanism of action, modulating critical oncogenic signaling nodes including NF-κB, STAT3, and the PI3K/AKT/mTOR axis. This document is designed for drug discovery scientists, detailing self-validating experimental workflows, mechanistic pathways, and quantitative benchmarks required to transition Sesamin from preliminary screening to lead optimization.

Part 1: Mechanistic Architecture[1]

Sesamin’s efficacy is not derived from a single target binding event but through the perturbation of a signaling network. Understanding this network is prerequisite to designing valid in vitro assays.

Core Signaling Nodes

-

NF-κB Suppression: Sesamin inhibits the phosphorylation of IκBα, preventing the nuclear translocation of p65.[1] This downregulates anti-apoptotic genes (Bcl-2, Survivin) and metastatic factors (MMP-9, ICAM-1).[2][1][3]

-

STAT3 Inhibition: It blocks the phosphorylation of STAT3 (Tyr705), a key driver in chemoresistance and proliferation, particularly in hepatocellular and multiple myeloma models.

-

Apoptosis & Autophagy: Sesamin induces intrinsic apoptosis via the mitochondrial pathway (Bax/Bcl-2 ratio shift, Cytochrome c release) and simultaneously triggers autophagy by inhibiting the mTOR/ULK1 axis.

Pathway Visualization

The following diagram illustrates the cascade of Sesamin-induced signaling modulation.

Figure 1: Molecular signaling network of Sesamin.[2] Blue nodes indicate the compound; Red/Green nodes indicate suppression/activation targets respectively.

Part 2: Experimental Ecosystem & Protocols

As a senior scientist, relying on generic protocols is a failure mode. The following workflows are optimized for Sesamin’s specific physicochemical properties (lipophilicity) and kinetic profile.

Pre-Experimental Validation: Solubility & Vehicle Control

Sesamin is highly hydrophobic. Improper solubilization leads to micro-precipitation in media, causing false-negative cytotoxicity data.

-

Solvent: Dissolve Sesamin in 100% DMSO to create a 100 mM stock solution.

-

Working Solution: Dilute into warm culture media (37°C) immediately prior to use.

-

Critical Threshold: Final DMSO concentration must be

(v/v). Include a "Vehicle Control" (0.1% DMSO) in all assays to rule out solvent toxicity.

Workflow 1: Quantitative Cytotoxicity Profiling (MTT/CCK-8)

Objective: Determine IC50 values with high reproducibility.

-

Seeding: Seed cells (e.g., MCF-7, A549) at

cells/well in 96-well plates.-

Why: Low density prevents contact inhibition from masking drug effects during the 48-72h incubation.[2]

-

-

Attachment: Incubate for 24h to allow flattening and metabolic normalization.

-

Treatment: Apply Sesamin in a log-scale gradient (e.g., 1, 10, 25, 50, 100, 200 µM).

-

Validation: Run triplicates. Include positive control (e.g., Doxorubicin) and Vehicle control.

-

-

Incubation: 48h or 72h. Sesamin often shows time-dependent efficacy.[2]

-

Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent.[2] Measure absorbance (OD 570nm for MTT, 450nm for CCK-8).

-

Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Workflow 2: Apoptotic Confirmation (Flow Cytometry)

Objective: Distinguish between necrosis (toxicity) and programmed cell death (mechanism).

-

Treatment: Treat cells with Sesamin at IC50 and 2xIC50 concentrations for 24h.

-

Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells.

-

Expert Insight: Do not over-trypsinize; it cleaves phosphatidylserine (PS) receptors, affecting Annexin V binding.

-

-

Staining: Wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[2][4]

-

Gating Strategy:

-

Q1 (Annexin-/PI+): Necrotic/Debris.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of Sesamin efficacy).[2]

-

Workflow 3: Metastatic Potential (Transwell Invasion Assay)

Objective: Assess Sesamin’s ability to inhibit MMP-driven invasion.[2][5][6]

-

Matrix Prep: Coat upper chambers of Transwell inserts (8 µm pore) with Matrigel (diluted 1:8 in serum-free media).[2] Polymerize at 37°C for 2h.

-

Seeding: Resuspend treated cells (pre-treated for 24h with sub-toxic dose of Sesamin, e.g.,

IC50) in serum-free media. Seed -

Chemoattractant: Add media containing 10-20% FBS to the lower chamber.

-

Incubation: 24h.

-

Quantification: Swab non-invading cells from the top. Fix and stain (Crystal Violet) cells on the bottom surface. Count 5 random fields per insert.

Integrated Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating Sesamin activity.

Part 3: Data Synthesis & Benchmarks

The following table synthesizes IC50 values from authoritative studies. These serve as benchmarks for assay validation; significant deviation suggests experimental error (e.g., cell drift, drug degradation).

| Cancer Type | Cell Line | IC50 Range (µM) | Key Mechanism Cited |

| Lung | H1299 | 40.1 | Apoptosis, NF-κB suppression |

| Leukemia | KBM-5 | 42.7 | TNF-induced apoptosis potentiation |

| Leukemia | K562 | 48.3 | Downregulation of Cyclin D1 |

| Breast | MDA-MB-231 | 51.1 | Inhibition of NF-κB, MMP-9 |

| Multiple Myeloma | U266 | 51.7 | STAT3 phosphorylation inhibition |

| Colon | HCT116 | 57.2 | Pro-apoptotic Bax upregulation |

| Prostate | DU145 | 60.2 | Androgen-independent growth suppression |

| Liver | HepG2 | 40 - 100* | STAT3/JAK pathway inhibition |

*Note: HepG2 sensitivity varies significantly based on passage number and specific assay conditions.

References

-

Harikumar, K. B., et al. (2010). "Sesamin manifests chemopreventive effects through the suppression of NF-kappaB-regulated cell survival, proliferation, invasion, and angiogenic gene products."[7] Molecular Cancer Research.[7]

-

Deng, P., et al. (2013). "Sesamin induces cell cycle arrest and apoptosis through the inhibition of signal transducer and activator of transcription 3 signalling in human hepatocellular carcinoma cell line HepG2."[7] Biological and Pharmaceutical Bulletin.

-

Kongtawelert, P., et al. (2022). "Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study." BioMed Research International.

-

Rhee, Y. H., et al. (2014). "Differentiation therapy: sesamin as an effective agent in targeting cancer stem-like side population cells of human gallbladder carcinoma." BMC Complementary and Alternative Medicine.

-

Siao, A. C., et al. (2015). "Effect of sesamin on apoptosis and cell cycle arrest in human breast cancer MCF-7 cells."[7] Asian Pacific Journal of Cancer Prevention.

Sources

- 1. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy and apoptosis induction by sesamin in MOLT-4 and NB4 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor Effects of Sesamin via the LincRNA-p21/STAT3 Axis in Human Bladder Cancer: Inhibition of Metastatic Progression and Enhanced Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Sesamin's effect on lipid and alcohol metabolism

An In-Depth Technical Guide on Sesamin's Effect on Lipid and Alcohol Metabolism

Introduction

Sesamin, a prominent lignan derived from sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention within the scientific community for its pleiotropic biological activities.[1] Beyond its well-documented antioxidant and anti-inflammatory properties, sesamin exhibits profound regulatory effects on critical metabolic pathways, particularly those governing lipid and alcohol homeostasis.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which sesamin modulates these pathways, designed for researchers, scientists, and drug development professionals. We will dissect the causal signaling cascades, present quantitative data, and provide validated experimental protocols to facilitate further investigation into sesamin's therapeutic potential for metabolic disorders.

Part 1: The Regulatory Role of Sesamin in Lipid Metabolism

Sesamin's influence on lipid metabolism is a cornerstone of its physiological activity, primarily characterized by a dual-pronged mechanism: the concurrent induction of fatty acid oxidation and the suppression of lipogenesis. This coordinated action positions sesamin as a potent agent for managing dyslipidemia and related conditions like non-alcoholic fatty liver disease (NAFLD).[5][6]

Mechanistic Deep Dive: A Tale of Two Pathways

The lipid-lowering effects of sesamin are not coincidental but are the result of its direct interaction with key nuclear receptors and transcription factors that govern cellular lipid balance.

-

Activation of PPARα and Enhancement of Fatty Acid Oxidation (FAO): The primary mechanism for sesamin-induced fat burning is its ability to act as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][5][7] PPARα is a master transcriptional regulator of genes involved in fatty acid catabolism. Upon activation by sesamin, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of enzymes essential for both mitochondrial and peroxisomal β-oxidation, including Carnitine Palmitoyltransferase (CPT), Acyl-CoA Oxidase (ACO), and 3-ketoacyl-CoA thiolase.[8][9] The causal chain is clear: sesamin binding leads to PPARα activation, which in turn upregulates the cellular machinery required to break down fatty acids for energy, thereby reducing lipid accumulation.

-

Inhibition of SREBP-1c and Suppression of Lipogenesis: Complementing its effects on FAO, sesamin actively suppresses the synthesis of new fatty acids. It achieves this by down-regulating the expression and/or activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][10] SREBP-1c is a critical transcription factor that drives the expression of lipogenic enzymes such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).[4][11][12] By inhibiting the SREBP-1c pathway, sesamin effectively shuts down the de novo lipogenesis pipeline, preventing the conversion of excess carbohydrates into stored fat. Recent studies also suggest sesamin may interact with other nuclear receptors like the Liver X Receptor alpha (LXRα) to mediate these effects.[7][13]

Visualizing the Core Signaling Axis

The following diagram illustrates the central signaling pathways modulated by sesamin to control lipid homeostasis.

Caption: Sesamin's dual regulation of lipid metabolism.

Quantitative Impact on Lipid Markers

The biochemical effects of sesamin have been quantified in numerous preclinical studies. The following table summarizes representative data on its impact on key enzymes and serum lipids.

| Parameter | Organ System | Model | Sesamin Dose | Observed Effect | Reference |

| Peroxisomal Acyl-CoA Oxidase Gene Expression | Liver | Rat | 0.5% of diet | ~15 to 50-fold increase | [8] |

| Mitochondrial Palmitoyl-CoA Oxidation | Liver | Rat | 0.5% of diet | ~2-fold increase | [8] |

| Total Cholesterol (TC) | Serum | Human | Varied | Significant reduction (-10.89 mg/dl) | [14] |

| LDL Cholesterol (LDL-c) | Serum | Human | Varied | Significant reduction (-8.43 mg/dl) | [14] |

Self-Validating Experimental Protocols

To ensure robust and reproducible findings, the following protocols are designed as self-validating systems.

-

Causality Principle: This protocol validates sesamin's mechanism by quantifying the transcriptional changes in its primary targets (PPARα activation, SREBP-1c suppression) and their downstream effector genes.

-

Methodology:

-

Cell Culture & Treatment: Culture HepG2 human hepatoma cells in DMEM with 10% FBS. Seed cells to achieve 70-80% confluency. Treat cells with varying concentrations of sesamin (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 24 hours.

-

RNA Extraction: Lyse cells and extract total RNA using a TRIzol-based reagent or a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity using a NanoDrop spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use validated primers for target genes (PPARA, CPT1, SREBF1, FASN) and a housekeeping gene (GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the 2-ΔΔCt method. A significant increase in PPARA and CPT1 alongside a decrease in SREBF1 and FASN validates the hypothesized mechanism.

-

Part 2: Sesamin's Modulatory Effect on Alcohol Metabolism

Chronic or excessive alcohol consumption leads to the accumulation of the highly toxic metabolite, acetaldehyde, a primary driver of alcoholic liver disease. Sesamin has demonstrated a protective effect by accelerating the clearance of this toxic intermediate.[10]

Mechanistic Rationale: Targeting Acetaldehyde Clearance

Unlike its multi-pronged effect on lipid metabolism, sesamin's impact on alcohol metabolism is more targeted. The main pathway for ethanol oxidation involves two key enzymes: Alcohol Dehydrogenase (ADH), which converts ethanol to acetaldehyde, and Aldehyde Dehydrogenase (ALDH), which converts acetaldehyde to non-toxic acetate.[10]

DNA microarray and subsequent molecular studies have shown that sesamin ingestion significantly upregulates the gene expression of ALDH, in some cases by approximately 3-fold.[5][9][15][16] Conversely, these same studies report that sesamin has little to no effect on the expression or activity of ADH, catalase, or CYP2E1, other enzymes involved in ethanol oxidation.[5][9][16] This specific induction of ALDH is mechanistically significant. By increasing the capacity of the rate-limiting step in acetaldehyde detoxification, sesamin helps to rapidly clear the toxic compound, thereby mitigating its damaging effects on hepatocytes.

Visualizing the Experimental Workflow

The following workflow diagram outlines a logical, step-by-step process for validating sesamin's effect on alcohol metabolizing enzymes in a preclinical model.

Caption: Workflow for assessing sesamin's in vivo effects.

Quantitative Impact on Alcohol Metabolizing Enzymes

| Parameter | Organ System | Model | Observed Effect | Reference |

| Aldehyde Dehydrogenase (ALDH) Gene Expression | Liver | Rat | ~3-fold increase | [5][9][16] |

| Alcohol Dehydrogenase (ADH) Gene Expression | Liver | Rat | No significant change | [5][9][16] |

Self-Validating Experimental Protocols

-

Causality Principle: This assay directly measures the functional consequence of the gene expression changes observed. An increase in ALDH activity in the sesamin group validates the claim that sesamin enhances acetaldehyde clearance.

-

Methodology:

-

Sample Preparation: Prepare a cytosolic fraction from liver homogenates (from the workflow in 2.2) via differential centrifugation. Determine the total protein concentration using a Bradford or BCA assay for normalization.

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction buffer containing 50 mM sodium pyrophosphate (pH 8.8), 1 mM NAD+, and the liver cytosolic extract.

-

Initiation & Measurement: Initiate the reaction by adding the substrate, acetaldehyde (e.g., 10 mM final concentration).

-

Kinetic Reading: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C using a microplate reader. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

-

Activity Calculation: Calculate the rate of NADH production (Vmax) from the linear portion of the kinetic curve. Use the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min. Normalize the activity to the protein concentration (U/mg).

-

-

Self-Validation Control: This protocol serves as a crucial negative control. Demonstrating no significant change in ADH activity alongside a rise in ALDH activity provides strong evidence for sesamin's specific mechanism of action.

-

Methodology:

-

Sample Preparation: Use the same cytosolic fraction as prepared for the ALDH assay.

-

Reaction Mixture: Prepare a reaction buffer identical to the ALDH assay (50 mM sodium pyrophosphate, pH 8.8, 1 mM NAD+, cytosolic extract).

-

Initiation & Measurement: Initiate the reaction by adding the substrate, ethanol (e.g., 100 mM final concentration).

-

Kinetic Reading & Calculation: Follow steps 4 and 5 from the ALDH protocol to measure NADH production at 340 nm and calculate enzyme activity.[17] A lack of significant difference between control and sesamin-treated groups validates the specificity of sesamin for ALDH.

-

Conclusion and Future Directions

The evidence presented in this guide establishes sesamin as a potent, dual-function metabolic regulator. It recalibrates lipid homeostasis by simultaneously promoting fatty acid breakdown via PPARα activation and curbing lipid synthesis through SREBP-1c inhibition. Concurrently, it enhances alcohol detoxification by specifically upregulating aldehyde dehydrogenase, the critical enzyme for clearing the toxic metabolite acetaldehyde.

These precise molecular actions underscore the potential of sesamin as a lead compound or nutraceutical agent for the management of metabolic syndrome, NAFLD, and alcohol-induced liver injury. Future research should prioritize well-controlled human clinical trials to translate these preclinical findings into therapeutic applications.[14] Further investigation into its interactions with other metabolic regulators, such as the AMPK and LXR signaling pathways, will provide a more complete picture of its metabolic benefits and solidify its role in drug development and preventive medicine.[4][13]

References

-

ResearchGate. (n.d.). Sesamin, a Sesame Lignan, as a Potent Serum Lipid-Lowering Food Component | Request PDF. Retrieved from [Link]

-

Majdalawieh, A. F., & Massri, M. (2020). Effects of sesamin on fatty acid and cholesterol metabolism, macrophage cholesterol homeostasis and serum lipid profile: A comprehensive review. Journal of Functional Foods, 73, 104122. Retrieved from [Link]

-

Tsuruoka, N., et al. (2005). Modulating Effect of Sesamin, a Functional Lignan in Sesame Seeds, on the Transcription Levels of Lipid- and Alcohol-Metabolizing Enzymes in Rat Liver: A DNA Microarray Study. Bioscience, Biotechnology, and Biochemistry, 69(1), 179-188. Retrieved from [Link]

-

Jalali-Kaheh, F., et al. (2020). Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review. Journal of Food Biochemistry, 44(10), e13431. Retrieved from [Link]

-

Tsuruoka, N., et al. (2005). Modulating effect of sesamin, a functional lignan in sesame seeds, on the transcription levels of lipid- and alcohol-metabolizing enzymes in rat liver: a DNA microarray study. PubMed. Retrieved from [Link]

-

Zain, Z. M., et al. (2023). Sesamin: A Promising Therapeutic Agent for Ameliorating Symptoms of Diabetes. Molecules, 28(14), 5485. Retrieved from [Link]

-

Yasuda, K., et al. (2021). [Metabolism of Sesamin and Drug-Sesamin Interaction]. Yakugaku Zasshi, 141(3), 339-344. Retrieved from [Link]

-

Healthline. (n.d.). 15 Health and Nutrition Benefits of Sesame Seeds. Retrieved from [Link]

-

Zhu, X., et al. (2022). The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Nutrition, 9, 841379. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidative roles of sesamin, a functional lignan in sesame seed, and it's effect on lipid- and alcohol-metabolism in the liver: A DNA microarray study. Retrieved from [Link]

-

Penãlvo, J. L., et al. (2006). Effect of sesamin on serum cholesterol and triglycerides levels in LDL receptor-deficient mice. Hormone and Metabolic Research, 38(7), 439-444. Retrieved from [Link]

-

Le, T. M., et al. (2023). Sesamin ameliorates lipotoxicity and lipid accumulation through the activation of the estrogen receptor alpha signaling pathway. Biochemical Pharmacology, 216, 115768. Retrieved from [Link]

-

Ashakumary, L., et al. (1999). Sesamin, a Sesame Lignan, Is a Potent Inducer of Hepatic Fatty Acid Oxidation in the Rat. The Journal of Nutrition, 129(6), 1162-1167. Retrieved from [Link]

-

Kiso, Y. (2004). Antioxidative roles of sesamin, a functional lignan in sesame seed, and it's effect on lipid- and alcohol-metabolism in the liver: a DNA microarray study. BioFactors, 21(1-4), 191-196. Retrieved from [Link]

-

Tsuruoka, N., et al. (2003). Sesamin ingestion regulates the transcription levels of hepatic metabolizing enzymes for alcohol and lipids in rats. Alcoholism, Clinical and Experimental Research, 27(8 Suppl), 65S-69S. Retrieved from [Link]

-

Wang, Y., et al. (2022). Sesamin alleviates lipid accumulation induced by elaidic acid in L02 cells through TFEB regulated autophagy. Frontiers in Nutrition, 9, 999088. Retrieved from [Link]

-

Kim, H. J., et al. (2016). Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXRα) and Pregnane X Receptor (PXR). Molecules and Cells, 39(1), 69-78. Retrieved from [Link]

-

Zhu, X., et al. (2022). The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PubMed Central. Retrieved from [Link]

-

University of North Carolina. (n.d.). Lesson II Alcohol Dehydrogenase Assay. Retrieved from [Link]

-

L-A, L., et al. (2011). Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice. Journal of Hepatology, 55(5), 1104-1111. Retrieved from [Link]

-

Li, R., et al. (2022). A Novel Small-Molecule Inhibitor of SREBP-1 Based on Natural Product Monomers Upregulates the Sensitivity of Lung Squamous Cell Carcinoma Cells to Antitumor Drugs. Frontiers in Oncology, 12, 874057. Retrieved from [Link]

Sources

- 1. Effects of sesamin on fatty acid and cholesterol metabolism, macrophage cholesterol homeostasis and serum lipid profile: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sesame (Sesamum indicum L.) and bioactive compounds (sesamin and sesamolin) on inflammation and atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15 Health and Nutrition Benefits of Sesame Seeds [healthline.com]

- 4. Sesamin ameliorates lipotoxicity and lipid accumulation through the activation of the estrogen receptor alpha signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Sesamin alleviates lipid accumulation induced by elaidic acid in L02 cells through TFEB regulated autophagy [frontiersin.org]

- 7. Frontiers | The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 8. Sesamin, a sesame lignan, is a potent inducer of hepatic fatty acid oxidation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidative roles of sesamin, a functional lignan in sesame seed, and it's effect on lipid- and alcohol-metabolism in the liver: a DNA microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Novel Small-Molecule Inhibitor of SREBP-1 Based on Natural Product Monomers Upregulates the Sensitivity of Lung Squamous Cell Carcinoma Cells to Antitumor Drugs [frontiersin.org]

- 13. Sesamin, a Naturally Occurring Lignan, Inhibits Ligand-Induced Lipogenesis through Interaction with Liver X Receptor Alpha (LXRα) and Pregnane X Receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effects of Sesamin Supplementation on Obesity, Blood Pressure, and Lipid Profile: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulating effect of sesamin, a functional lignan in sesame seeds, on the transcription levels of lipid- and alcohol-metabolizing enzymes in rat liver: a DNA microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sesamin ingestion regulates the transcription levels of hepatic metabolizing enzymes for alcohol and lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bu.edu [bu.edu]

Pharmacological properties of Sesamin and its metabolites

An In-Depth Technical Guide to the Pharmacological Properties of Sesamin and its Metabolites

Foreword

Sesamin, a principal lignan isolated from sesame seeds (Sesamum indicum), has transitioned from a component of traditional medicine to a subject of intense scientific scrutiny. Its pleiotropic pharmacological activities, spanning anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anticancer effects, present a compelling case for its therapeutic potential. However, the true pharmacological narrative of sesamin is not solely its own; it is intricately linked to the bioactivity of its metabolites. This guide provides a comprehensive, mechanism-centric exploration of sesamin's journey through the body and its subsequent effects, tailored for researchers, scientists, and drug development professionals. We will dissect the metabolic pathways that activate this pro-drug, the signaling cascades it modulates, and the experimental methodologies required to validate its efficacy, thereby offering a holistic view for its future clinical translation.

Pharmacokinetic Profile and Metabolic Activation

A fundamental principle in understanding sesamin's pharmacology is that its in vivo bioactivity is largely attributable to its metabolites rather than the parent compound.[1][2][3] The journey from ingestion to systemic effect is a multi-step process involving complex metabolic activation in the liver and gut.

Absorption, Distribution, and Bioavailability

Sesamin is a fat-soluble lignan, a property that governs its pharmacokinetic behavior.[4] Following oral administration, it is efficiently absorbed, with studies in rats showing peak plasma radioactivity at approximately one hour post-ingestion.[5] The distribution is widespread throughout the body, with notable accumulation of its metabolites in the liver and kidneys.[5]

A significant challenge in the clinical application of sesamin is its poor water solubility (2.5 μg/ml), which limits its dissolution rate and, consequently, its bioavailability.[4] Research has shown that formulation strategies can dramatically enhance its systemic availability. For instance, a self-nanoemulsifying drug delivery system (SNEDDS) increased absolute bioavailability from 0.3% to 4.4% in one study.[4][6] Co-administration with turmeric oil has also been found to increase serum sesamin levels significantly, potentially by improving solubility and absorption.[4][6]

| Parameter | Value (in Rats) | Value (in Humans) | Source |

| Time to Peak Plasma (Tmax) | ~1.0 hour | ~5.0 hours | [5][7] |

| Terminal Half-life (t½) | ~4.7 hours | Sesamin: ~7.1h; SC-1: ~2.4h | [5][7] |

| Primary Excretion Route | Feces (58.7%), Urine (37.5%) | Not specified | [5] |

| Biliary Excretion | High (~66.3% in cannulated rats) | Not specified | [5] |

Table 1: Summary of key pharmacokinetic parameters for sesamin and its primary metabolite (SC-1). Data is compiled from studies in different species and should be interpreted accordingly.

Hepatic and Gut Microbiome Metabolism: The Key to Bioactivity

The liver is the primary site of sesamin metabolism. The process is initiated by the cytochrome P450 (CYP) enzyme system, with CYP2C9 identified as the predominant enzyme in humans.[1][3][4] This initial step involves the demethylenation of the methylenedioxy group, converting sesamin into a monocatechol metabolite (SC-1).[4] This catechol metabolite is significantly more potent as an antioxidant than the parent sesamin, effectively making sesamin a pro-antioxidant.[8][9]

Following this primary activation, SC-1 can undergo further phase II metabolism, including glucuronidation by UDP-glucuronosyltransferase (UGT) to form SC-1-GlcUA or methylation by catechol-O-methyltransferase (COMT) to form SC-1m.[4]

In addition to hepatic metabolism, gut microflora play a crucial role by converting sesamin into the mammalian lignans enterodiol (ED) and enterolactone (EL).[4] These metabolites, particularly enterolactone, exhibit potent biological activities, including anticancer effects.[4]

Core Pharmacological Properties and Mechanisms

The diverse health benefits of sesamin are underpinned by its ability to modulate multiple signaling pathways. The following sections detail its primary pharmacological actions.

Antioxidant and Anti-inflammatory Effects

Sesamin's most well-documented property is its ability to combat oxidative stress and inflammation, which are root causes of many chronic diseases.[10][11] While sesamin itself has modest antioxidant activity, its catechol metabolites are potent free radical scavengers.[8][9]

Mechanism of Action:

-

Direct Radical Scavenging: The catechol metabolites of sesamin can directly neutralize reactive oxygen species (ROS) and nitric oxide (NO).[8][9][12]

-

Upregulation of Endogenous Antioxidants: Sesamin metabolites can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which increases the expression of phase II detoxification and antioxidant enzymes.[13]

-

Inhibition of Pro-inflammatory Mediators: Sesamin has been shown to reduce the production of inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[10] This action is crucial for its observed benefits in conditions like arthritis, where it has been shown to protect cartilage and reduce pain.[10]

Cardiovascular and Lipid-Lowering Effects

Sesamin demonstrates significant potential in managing cardiovascular risk factors, including hyperlipidemia and hypertension.[4][14]

Mechanism of Action:

-

Cholesterol and Triglyceride Reduction: Sesamin lowers total cholesterol and LDL-c levels.[15][16] This is achieved by modulating the transcription of genes involved in lipid metabolism.[4] Key targets include the inhibition of HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the regulation of signaling pathways involving PPARα, PPARγ, LXRα, and SREBP, which collectively govern fatty acid oxidation and cholesterol homeostasis.[6][15]

-

Antihypertensive Effects: Sesamin can lower systolic blood pressure.[10][15] This effect is partly attributed to its ability to improve endothelial function and inhibit vascular superoxide production, leading to vasodilation.[14][15]

Anticancer Properties

Sesamin and its metabolites, particularly enterolactone, exhibit promising anticancer activities, with significant research focused on breast cancer.[4]

Mechanism of Action:

-

Modulation of Hormone Receptors: Metabolites can bind to estrogen receptors (ER-α, ER-β), potentially exerting antiestrogenic effects in hormone-dependent cancers.[4]

-

Inhibition of Key Signaling Pathways: Sesamin can inhibit major cancer-promoting signaling pathways, including PI3K/Akt/mTOR and JAK/STAT.[4] This leads to the suppression of cell proliferation and survival.

-